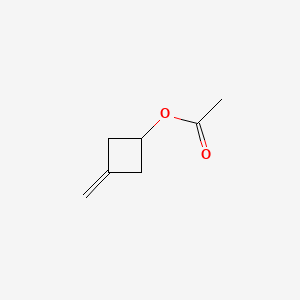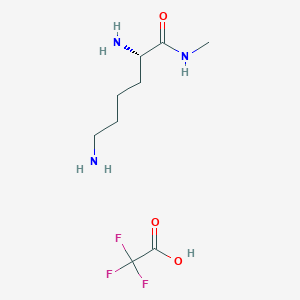
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amino and amide functional groups, as well as a trifluoroacetate moiety. These structural features contribute to its reactivity and potential utility in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2,6-diaminohexanoic acid and N-methylamine.
Amidation Reaction: The (S)-2,6-diaminohexanoic acid is reacted with N-methylamine under controlled conditions to form (S)-2,6-diamino-N-methylhexanamide.
Trifluoroacetylation: The resulting amide is then treated with trifluoroacetic anhydride to introduce the trifluoroacetate group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The amino and amide groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The trifluoroacetate moiety may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2,6-Diaminohexanoic acid: Lacks the N-methyl and trifluoroacetate groups.
N-Methylhexanamide: Lacks the amino groups and trifluoroacetate moiety.
2,2,2-Trifluoroacetamide: Lacks the amino and N-methyl groups.
Uniqueness
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate is unique due to the presence of both amino and amide functional groups, as well as the trifluoroacetate moiety
Eigenschaften
Molekularformel |
C9H18F3N3O3 |
|---|---|
Molekulargewicht |
273.25 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-methylhexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H17N3O.C2HF3O2/c1-10-7(11)6(9)4-2-3-5-8;3-2(4,5)1(6)7/h6H,2-5,8-9H2,1H3,(H,10,11);(H,6,7)/t6-;/m0./s1 |
InChI-Schlüssel |
BWCPBDXOJGULJG-RGMNGODLSA-N |
Isomerische SMILES |
CNC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CNC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
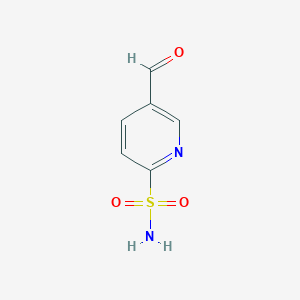



![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
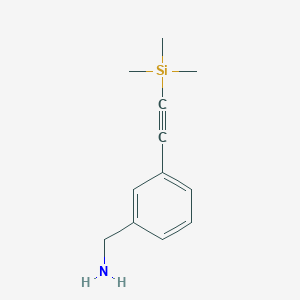
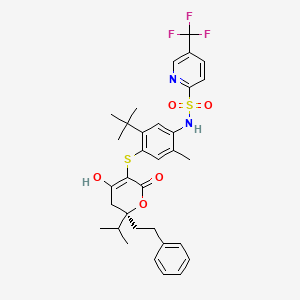
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)


![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
